1-Mesityl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a mesityl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. It is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of mesityl derivatives with pyrrolidine-3-carboxylic acid. One common method includes the reaction of mesityl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Mesityl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The mesityl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Mesityl-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular metabolism . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Mesityl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a similar pyrrolidine ring structure but with a methyl group instead of a mesityl group.
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: This compound features a benzyl group attached to the pyrrolidine ring.
The uniqueness of this compound lies in its mesityl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-8-4-9(2)13(10(3)5-8)15-7-11(14(17)18)6-12(15)16/h4-5,11H,6-7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLGQTRQNJDIMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387775 |
Source
|
Record name | 5-Oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63675-25-2 |
Source
|
Record name | 5-Oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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